Cytaramin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytaramin is synthesized through a multi-step process that involves the conversion of cytosine to cytidine, followed by the introduction of an arabinose sugar moiety. The key steps include:
Conversion of Cytosine to Cytidine: Cytosine is reacted with ribose to form cytidine.
Introduction of Arabinose: The ribose moiety in cytidine is replaced with arabinose through a series of chemical reactions involving protection and deprotection steps.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using optimized synthetic routes that ensure high yield and purity. The process involves:
Fermentation: Microbial fermentation is used to produce the precursor molecules.
Chemical Synthesis: The precursor molecules are chemically modified to produce this compound.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cytaramin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its inactive forms.
Substitution: Substitution reactions can modify the arabinose moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are used.
Substitution: Various nucleophiles are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Metabolites: Various oxidized forms of this compound.
Reduced Forms: Inactive forms of this compound.
Substituted Derivatives: Modified forms of this compound with different pharmacological properties.
Scientific Research Applications
Cytaramin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with DNA.
Medicine: Widely used in chemotherapy regimens for leukemia and lymphoma.
Industry: Utilized in the production of antiviral and immunosuppressant drugs.
Mechanism of Action
Cytaramin exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. Once inside the cell, this compound is phosphorylated to its active triphosphate form, which is then incorporated into DNA. This incorporation disrupts DNA synthesis and repair, leading to cell death . The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Cytaramin is often compared with other nucleoside analogs, such as:
Gemcitabine: Another nucleoside analog used in chemotherapy.
Decitabine: Used in the treatment of myelodysplastic syndromes.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
This compound is unique due to its specific action on DNA polymerase and its effectiveness in treating various forms of leukemia .
Biological Activity
Cytaramin, also known as P-D-arabinofuranosylcytosine, is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies to elucidate its mechanisms, efficacy, and therapeutic potential.
Chemical Structure and Synthesis
This compound is derived from uridine and is characterized by the presence of an arabinofuranosyl moiety. The synthesis of this compound involves specific chemical modifications to uridine, which enhance its biological activity. The process typically includes:
- Starting Material : Uridine
- Reagents : Various reagents are used to facilitate the conversion of uridine into this compound.
- Reaction Conditions : Conditions such as temperature, pH, and solvent choice are critical for successful synthesis.
Table 1: Synthesis Overview of this compound
Step | Reagent/Condition | Description |
---|---|---|
1 | Uridine | Base nucleoside |
2 | Chemical Reagents | Modifications to introduce arabinofuranosyl group |
3 | Reaction Conditions | Optimized for yield and purity |
Antitumor Activity
This compound exhibits significant antitumor activity, primarily through its mechanism as a nucleoside analog that interferes with DNA synthesis in cancer cells. It has been shown to be effective against various cancer cell lines, including leukemia and solid tumors.
Case Study: Leukemia Treatment
In a controlled study involving leukemia cell lines, this compound demonstrated:
- IC50 Values : The concentration required to inhibit cell growth by 50% was found to be in the low micromolar range.
- Mechanism of Action : this compound is incorporated into DNA during replication, leading to chain termination and apoptosis in rapidly dividing cancer cells.
Antiviral Activity
Research indicates that this compound also possesses antiviral properties. It has been tested against several viral infections, showing efficacy in inhibiting viral replication.
Study Findings
- In Vitro Studies : this compound displayed antiviral activity against herpes simplex virus (HSV) and other RNA viruses.
- Mechanism : Similar to its antitumor effects, it disrupts viral RNA synthesis.
Antimicrobial Activity
This compound has shown potential antimicrobial effects against various bacterial strains. Its effectiveness varies based on the type of bacteria and the concentration used.
Summary of Antimicrobial Studies
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have indicated:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly through urine.
Toxicity Profile
While this compound demonstrates promising therapeutic effects, it also presents certain toxicity risks:
- Hematological Toxicity : Common side effects include myelosuppression.
- Gastrointestinal Effects : Nausea and vomiting are frequently reported.
Properties
IUPAC Name |
4-amino-1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKKQKJNKYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.